3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione
Overview
Description
The compound “3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione” is a thiazolidine derivative. Thiazolidines are a class of organic compounds that include a five-membered ring with sulfur and nitrogen atoms . The 2-Bromobenzoyl group suggests the presence of a benzoyl group (a benzene ring attached to a carbonyl group) with a bromine atom attached .
Synthesis Analysis
While specific synthesis methods for “3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione” are not available, similar compounds such as 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones have been synthesized by reacting benzoyl isothiocyanates with glycine in the presence of pyridine .Scientific Research Applications
Coordination Chemistry and Synthesis
Synthesis of Copper Complexes : The compound is used in the synthesis of copper(I) complexes. For example, a study by Lobana et al. (2015) describes the synthesis of a copper(I) complex with this compound, demonstrating its utility in forming unusual coordination cores with copper ions (Lobana, Rani, Butt, & Jasinski, 2015).
Formation of Mercury Complexes : Bell et al. (2001) reported the formation of mercury(II) halide complexes with 1,3-thiazolidine-2-thione, highlighting its role in the synthesis of metal halide complexes (Bell, Branston, Clegg, Parker, Raper, Sammon, & Constable, 2001).
Chemical and Physical Properties
Thermophysical Properties : The thermophysical properties of thiazolidine-2-thione and related compounds have been studied by Temprado et al. (2008), providing insights into their behavior under different temperature conditions (Temprado, Roux, Parameswar, Demchenko, Chickos, & Liebman, 2008).
Structural Studies : Investigations into the structure of derivatives of 1,3-thiazolidine-2-thione, as reported by Fujita et al. (1981), contribute to the understanding of its chemical behavior and potential applications (Fujita, Nagao, Seno, Takao, Miyasaka, Kimura, & Watson, 1981).
Synthetic Applications
Synthesis of Thiazolidines : Research by D’hooghe et al. (2005) on the ring transformation of aziridines to thiazolidines illustrates the compound's utility in organic synthesis (D’hooghe, Waterinckx, & de Kimpe, 2005).
Reactions with Copper Salts : The reactivity of thiazolidine-2-thione towards copper(I) and copper(II) salts, as explored by Devillanova and Verani (1977), showcases its potential in various chemical reactions (Devillanova & Verani, 1977).
properties
IUPAC Name |
(2-bromophenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS2/c11-8-4-2-1-3-7(8)9(13)12-5-6-15-10(12)14/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQWWPBCABDRDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=S)N1C(=O)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromobenzoyl)-1,3-thiazolidine-2-thione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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